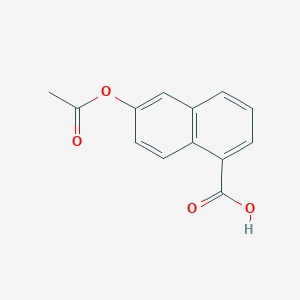

6-Acetoxy-1-naphthoic acid

Description

6-Acetoxy-1-naphthoic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an acetoxy (ester) substituent at the 6-position. The acetoxy group (OAc) serves as a protected form of a hydroxyl group, enhancing lipophilicity and stability compared to its hydroxy counterpart. Such derivatives are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science, where controlled reactivity and solubility are critical .

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

6-acetyloxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H10O4/c1-8(14)17-10-5-6-11-9(7-10)3-2-4-12(11)13(15)16/h2-7H,1H3,(H,15,16) |

InChI Key |

VTNGPRTXAFPVTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Trends and Research Findings

Electron-Withdrawing Groups (e.g., -OCF₃): Increase COOH acidity, enhancing solubility in basic aqueous solutions . Hydroxy vs. Acetoxy: The acetoxy group improves stability and lipophilicity, making it preferable for synthetic steps requiring controlled hydrolysis .

Positional Isomerism :

- 1-Naphthoic acid derivatives (e.g., 6-substituted-1-naphthoic acids) exhibit distinct electronic and steric properties compared to 2-naphthoic acid isomers. For example, 6-Acetoxy-2-naphthoic acid (CAS 17295-26-0) may have different melting points and crystal packing due to the carboxylic acid group’s position .

Handling and Stability: Hydroxy derivatives (e.g., 6-Hydroxy-1-naphthoic acid) require ventilation and protection from oxidizers, whereas acetoxy analogs are more stable but may hydrolyze under humid conditions .

Q & A

What frameworks guide the formulation of rigorous research questions for studying 6-Acetoxy-1-naphthoic acid?

- Methodological Answer :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research objectives.

- Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing catalytic efficiency in esterification reactions.

- Document methodological limitations transparently to contextualize findings .

Key Considerations for Methodological Rigor

- Cross-Validation : Always corroborate findings with multiple analytical techniques (e.g., HPLC + NMR) to ensure data reliability .

- Stability Monitoring : Regularly update safety data sheets (SDS) and conduct stability tests for long-term storage, as degradation products may alter chemical behavior .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for acetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.